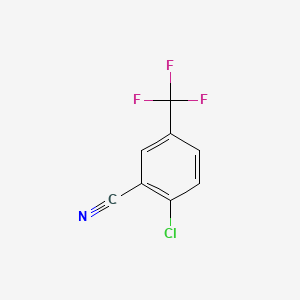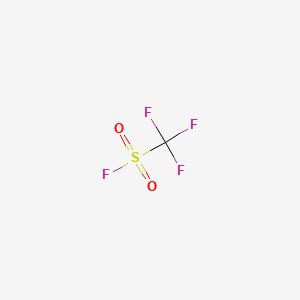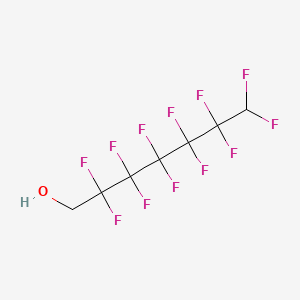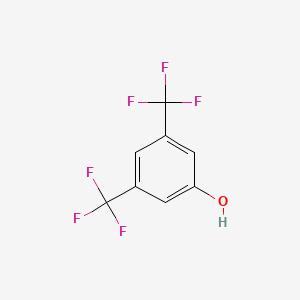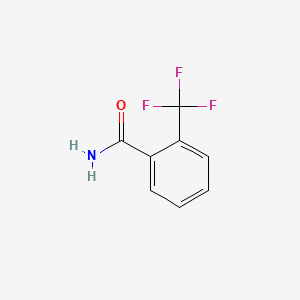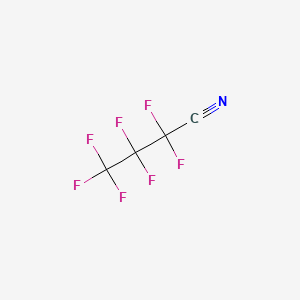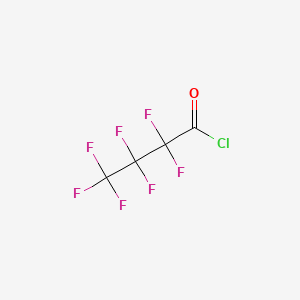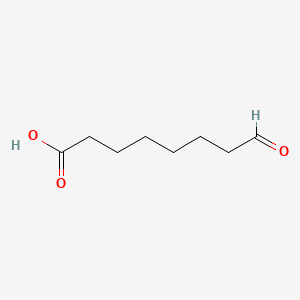
7-Formylheptanoic acid
Vue d'ensemble
Description
7-Formylheptanoic acid, also known as 8-oxo-Octanoic acid, is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.195 .
Synthesis Analysis
The synthesis of 7-Formylheptanoic acid involves the oxidation of ω-Hydroxyacids to ω-Oxoacids. The general procedure involves adding IBX (1.5 eq) to a solution of the hydroxyacid (2 mmol) in DMSO (7 mL). The mixture is stirred for 4 hours and quenched by the addition of water .Molecular Structure Analysis
The molecular structure of 7-Formylheptanoic acid consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI Key for this compound is UEXYJHLCLUYOFA-UHFFFAOYSA-N .Applications De Recherche Scientifique
Chromatographic Applications
7-Formylheptanoic acid and similar C7 aliphatic carboxylic acids are utilized as eluents in ion-exclusion chromatography. This method, involving a sulfonated styrene-divinylbenzene co-polymer resin, enhances the separation and detection of various aliphatic carboxylic acids, improving peak shapes and detection sensitivity (Ohta, Towata, & Ohashi, 2003).
Metabolic and Medical Research
Heptanoic acid derivatives like triheptanoin are studied for their potential in treating metabolic disorders and epilepsy. The metabolism of heptanoate can enhance the tricarboxylic acid cycle, potentially offering therapeutic benefits (Borges & Sonnewald, 2012). However, another study found no significant effect of triheptanoin on exercise performance in patients with McArdle disease, indicating the need for more research in this area (Madsen et al., 2019).
Chemical Synthesis
Compounds related to 7-formylheptanoic acid, like 7-phenylhepta-2,4-dienoic acid and its derivatives, are synthesized for various applications, including potential insecticidal activities (Meisters & Wailes, 1966). Furthermore, the lactonization of related compounds, like 3,5,7-trioxo-7-phenylheptanoic acid, has been explored, demonstrating the chemical versatility of these structures (Harris & Harris, 1969).
Biological Activity Studies
Studies on diarylheptanoids, with structures related to 7-formylheptanoic acid, focus on their isolation, structural, biological features, and chemical synthesis. These compounds, found in various plant families, demonstrate diverse biological activities (Jahng & Park, 2018).
Polymer Chemistry
7-Formylheptanoic acid and its derivatives are also significant in polymer chemistry. For instance, derivatives of heptanoic acid have been used to synthesize high molecular weight polyamides, demonstrating diverse material properties (Horn, 1959).
Biochemical and Molecular Studies
The conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid in methanogenic bacteria illustrates the biochemical importance of 7-formylheptanoic acid derivatives. This process involves complex biochemical pathways, highlighting the compound's role in microbial metabolism (White, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-5-3-1-2-4-6-8(10)11/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXYJHLCLUYOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239189 | |
| Record name | 7-Formylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxooctanoic acid | |
CAS RN |
929-48-6 | |
| Record name | 8-Oxooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Formylheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Formylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-formylheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

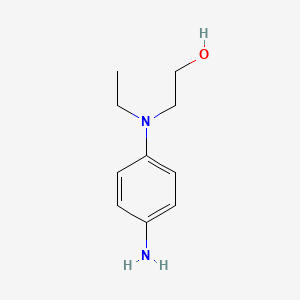


![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)
